Benzene, 1,3-bis[(6-bromohexyl)oxy]-
Description
Benzene, 1,3-bis[(6-bromohexyl)oxy]- is a halogenated aromatic compound featuring a benzene ring substituted at the 1,3-positions with two 6-bromohexyloxy groups. Each substituent consists of a six-carbon alkyl chain terminated by a bromine atom, connected via an ether linkage.
Properties
CAS No. |
194854-06-3 |
|---|---|
Molecular Formula |
C18H28Br2O2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
1,3-bis(6-bromohexoxy)benzene |
InChI |
InChI=1S/C18H28Br2O2/c19-12-5-1-3-7-14-21-17-10-9-11-18(16-17)22-15-8-4-2-6-13-20/h9-11,16H,1-8,12-15H2 |
InChI Key |
WSAWZXVUQLCWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCBr)OCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[(6-bromohexyl)oxy]- typically involves the reaction of 1,3-dihydroxybenzene with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,3-dihydroxybenzene+2(6-bromohexanol)K2CO3,DMFBenzene, 1,3-bis[(6-bromohexyl)oxy]-
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis[(6-bromohexyl)oxy]- can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexyl derivatives without bromine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine:
- Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[(6-bromohexyl)oxy]- involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and ether linkages. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which are fundamental to its reactivity and applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between Benzene, 1,3-bis[(6-bromohexyl)oxy]- and analogous benzene derivatives:
Key Observations :
- Substituent Effects : The bromohexyloxy groups in the target compound confer higher molecular weight and lipophilicity compared to smaller substituents like methoxy (138.16 g/mol) or ethyl/methyl groups (150.22 g/mol) .
- Halogen Influence: Bromine’s presence enhances reactivity in substitution reactions (e.g., nucleophilic displacement) compared to non-halogenated analogs like 1,3-dimethoxybenzene.
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